molecular formula C8H8N2O4 B158313 Methyl (4-nitrophenyl)carbamate CAS No. 1943-87-9

Methyl (4-nitrophenyl)carbamate

Cat. No.: B158313
CAS No.: 1943-87-9
M. Wt: 196.16 g/mol
InChI Key: DAWCBJXIGOELKF-UHFFFAOYSA-N
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Description

“Methyl (4-nitrophenyl)carbamate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "Methyl N-(4-nitrophenyl)carbamate" . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of new carbamates of 4-nitrophenyl chloroformate, such as “this compound”, can be achieved through a simple nucleophilic substitution reaction . This process involves the use of different acyclic and cyclic amines at temperatures between 10-40°C for 1-2 hours with constant stirring in the presence of a base, TEA, in THF .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows characteristic peaks for N–H stretching, aromatic C–H stretching, C=O stretching, C=N stretching, NO2 symmetric stretching, aromatic ring sideways stretching, NO2 asymmetric stretching, C–O stretching, C–N stretching, O–C stretching, and p-disubstituted benzene ring wagging . Its 1H NMR and 13C NMR spectra also provide valuable information about its molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 172.1°C . Its molecular weight is 196.16 . The compound has a density of 1.4290 (rough estimate) and a refractive index of 1.6180 (estimate) .

Scientific Research Applications

  • Photoremovable Alcohol Protecting Groups Methyl (4-nitrophenyl)carbamate has been utilized as a photoremovable alcohol protecting group in organic synthesis. This application is highlighted by the work of Loudwig and Goeldner (2001), where they demonstrated that this compound can be incorporated as a protecting group and subsequently removed through photolysis in protic solvents like water and ethanol, thus revealing its potential in synthetic chemistry (Loudwig & Goeldner, 2001).

  • Chemical Interactions in Biological Systems this compound has been studied for its interactions within biological systems. A study by Fourneron et al. (1991) found that certain carbamates, including N-butyl-N-methyl-4-nitrophenyl carbamate, are inhibitors of human bile-salt-dependent lipase. This research gives insight into how this compound and its analogs interact with specific enzymes (Fourneron et al., 1991).

  • Synthetic Methodology Development The development of efficient synthetic methodologies involving this compound has been a subject of research. Peterson, Houguang, and Ke (2006) have reported a simple and efficient biphasic method for preparing this compound, showcasing its practicality and potential applications in synthetic organic chemistry (Peterson, Houguang, & Ke, 2006).

  • Bioreductive Drug Design In drug design, especially for bioreductive drugs, this compound derivatives have been studied. Hay et al. (1999) focused on substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are relevant in the context of bioreductive prodrugs (Hay et al., 1999).

  • Environmental Biodegradation The compound's role in environmental biodegradation has also been examined. Bhushan et al. (2000) investigated the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a related compound, by a specific strain of Ralstonia, suggesting potential applications in bioremediation (Bhushan et al., 2000).

Safety and Hazards

“Methyl (4-nitrophenyl)carbamate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The compounds synthesized from 4-nitrophenyl chloroformate, including “Methyl (4-nitrophenyl)carbamate”, have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity . These compounds could serve as a base for the discovery of new generation of antimicrobial and antioxidant agents .

Mechanism of Action

Target of Action

Methyl (4-nitrophenyl)carbamate is a carbamate derivative . Carbamates are known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates, including this compound, are designed to make drug-target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

Carbamates in general have been shown to have various therapeutic effects, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . .

Properties

IUPAC Name

methyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCBJXIGOELKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173053
Record name Methyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-87-9
Record name Carbamic acid, N-(4-nitrophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1943-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-nitrophenyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-nitrophenyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the toxicological concern regarding Methyl (4-nitrophenyl)carbamate in poultry feed?

A: this compound is an impurity found in the coccidiostat nicarbazin. While nicarbazin itself is considered safe for use in poultry at approved levels, the presence of impurities like this compound raises concerns regarding potential long-term health effects. [, , ] To address this, maximum allowable limits for this compound in nicarbazin-containing feed have been established. [] More research might be needed to fully understand the long-term impact of this impurity.

Q2: Are there any alternatives to nicarbazin that do not contain this compound?

A: The provided research focuses specifically on nicarbazin and its components, including this compound. It does not delve into alternative coccidiostats or their impurity profiles. [, , ] Further research is necessary to explore alternative solutions that may offer similar efficacy against coccidiosis without the presence of this specific impurity.

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